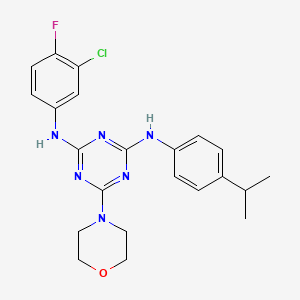

N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H24ClFN6O and its molecular weight is 442.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in the reduction of the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

The compound’s safety data sheet suggests that it may have significant oral, dermal, and inhalation toxicity . It is also known to cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .

Action Environment

The compound’s safety data sheet suggests that it should be handled in a well-ventilated area and stored in a tightly closed container . It is also recommended to avoid release to the environment due to its potential toxicity to aquatic life .

Biologische Aktivität

N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structure includes a triazine core with various functional groups that enhance its reactivity and selectivity.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClFN6O with a molecular weight of 442.9 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its biological activity by influencing the compound's lipophilicity and electronic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

- Anticancer Activity : Analogous compounds have shown efficacy against various cancer cell lines.

- Antimicrobial Properties : The presence of halogenated phenyl groups often enhances antimicrobial activity.

- Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in metabolic pathways.

Interaction Studies

Interaction studies focus on how this compound engages with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

- Molecular Docking : This method predicts how the compound binds to target sites on enzymes or receptors.

- In Vitro Assays : These assays evaluate the biological effects on cultured cells or tissues.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound through various experimental approaches:

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Contains nitro group; quinazoline core | Anticancer |

| N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine | Methoxy substitution; quinazoline core | Antimicrobial |

| 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine | Different ring structure; methoxy group | Neuroactive properties |

The unique combination of the triazine core with specific substituents like morpholino and isopropyl groups distinguishes this compound from these similar compounds.

Cytotoxicity Analysis

A cytotoxicity analysis was performed using NIH/3T3 cell lines to evaluate the safety profile of this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Reference Compound (e.g., Doxorubicin) | >1000 |

Eigenschaften

IUPAC Name |

2-N-(3-chloro-4-fluorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN6O/c1-14(2)15-3-5-16(6-4-15)25-20-27-21(26-17-7-8-19(24)18(23)13-17)29-22(28-20)30-9-11-31-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H2,25,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQUZRJCJTVXHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.